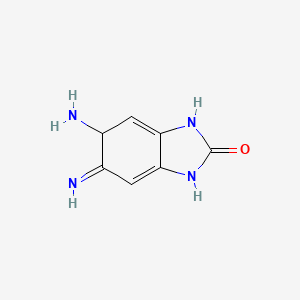![molecular formula C7H5N3O B12359891 4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)
4aH-pyrido[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4aH-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4aH-pyrido[3,2-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates. This reaction typically requires the use of ethylene glycol as a solvent and is facilitated by heating under reflux conditions . Another method involves the use of dicationic molten salts as catalysts, which allows for the synthesis under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. The use of dicationic ionic liquids (DILs) has been explored for their efficiency and reusability, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4aH-pyrido[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Substituted pyridopyrimidines
Wissenschaftliche Forschungsanwendungen
4aH-pyrido[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4aH-pyrido[3,2-d]pyrimidin-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling pathways. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 4H-pyrido[1,2-a]pyrimidin-4-one
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[3,4-d]pyrimidin-4-one
Comparison: 4aH-pyrido[3,2-d]pyrimidin-4-one is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other pyridopyrimidines, it has shown higher potency in certain biological assays and greater selectivity for specific molecular targets .
Eigenschaften
Molekularformel |
C7H5N3O |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
4aH-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4,6H |
InChI-Schlüssel |
UNYBANVXMMWRQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=NC(=O)C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


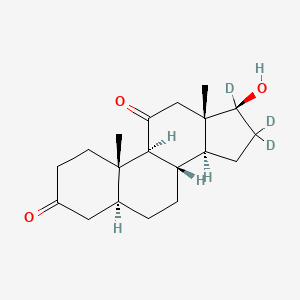
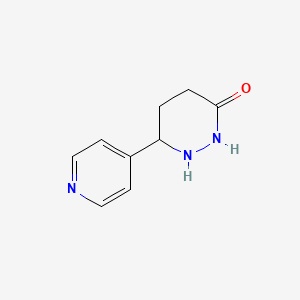
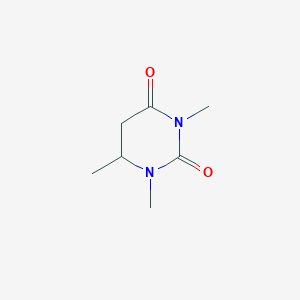


![2-[(2-acetamido-6-oxo-5H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B12359844.png)
triazole-4-carboxamide](/img/structure/B12359851.png)
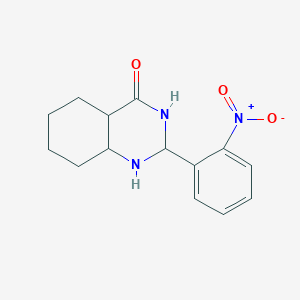
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)
![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)

![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)

